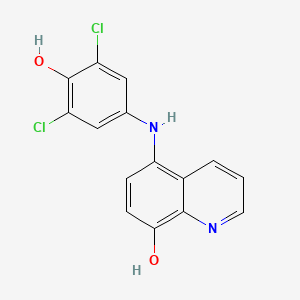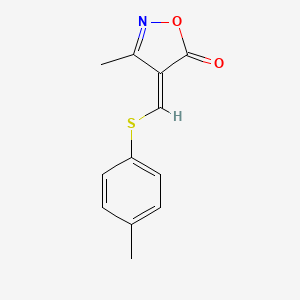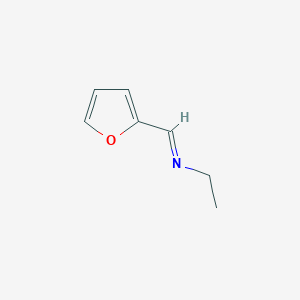
(E)-N-Ethyl-1-(furan-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethylene)ethanamine: is an organic compound with the molecular formula C7H9NO. It is a Schiff base derived from the condensation of furan-2-carbaldehyde and ethanamine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Furan-2-ylmethylene)ethanamine can be synthesized through the condensation reaction of furan-2-carbaldehyde with ethanamine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the Schiff base.
Industrial Production Methods: In industrial settings, the synthesis of N-(Furan-2-ylmethylene)ethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts, such as acids or bases, may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethylene)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Ethanamine and furan-2-carbaldehyde.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethylene)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethylene)ethanamine involves its interaction with various molecular targets. The Schiff base structure allows it to act as a ligand, forming complexes with metal ions. These metal complexes can exhibit enhanced biological activities, such as enzyme inhibition or interaction with biomolecules. The furan ring and the imine group play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
N-(Thiophen-2-ylmethylene)ethanamine: Similar structure but with a thiophene ring instead of a furan ring.
N-(Pyridin-2-ylmethylene)ethanamine: Contains a pyridine ring, offering different electronic properties.
N-(Benzylidene)ethanamine: Features a benzene ring, leading to different reactivity and applications.
Uniqueness: N-(Furan-2-ylmethylene)ethanamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of heterocyclic compounds and in the study of its biological activities.
Properties
CAS No. |
22544-81-6 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
N-ethyl-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C7H9NO/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3 |
InChI Key |
PPFQIWQQRULEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


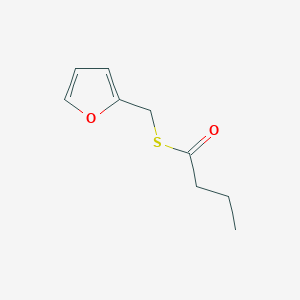

![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
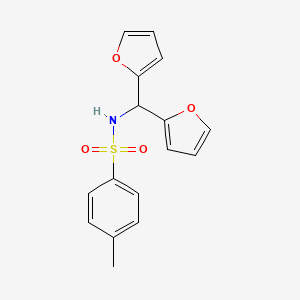
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
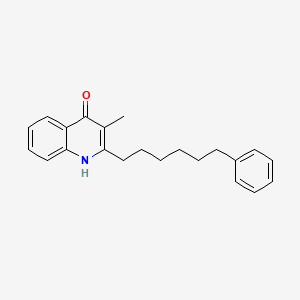
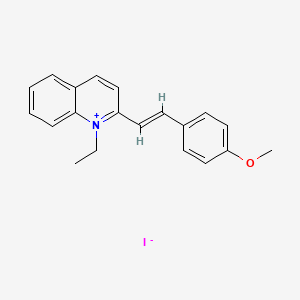
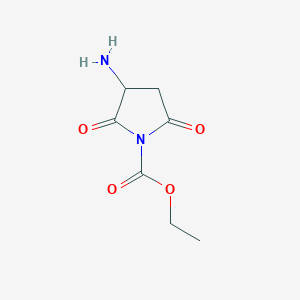
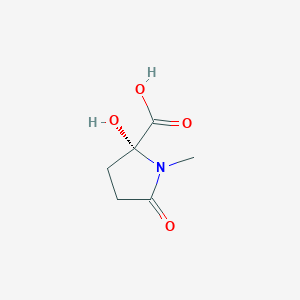
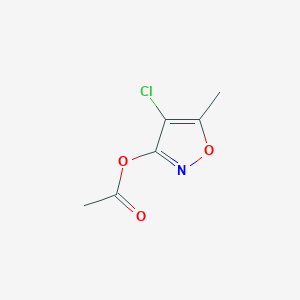
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

